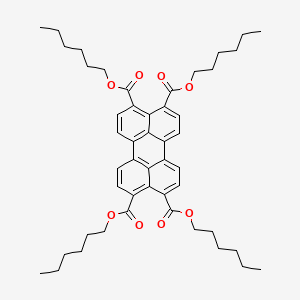
Tetrahexyl perylene-3,4,9,10-tetracarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrahexyl perylene-3,4,9,10-tetracarboxylate is a derivative of perylene, a polycyclic aromatic hydrocarbon. This compound is known for its unique structural properties, which make it useful in various scientific and industrial applications. It is particularly noted for its stability and ability to form highly crystalline films, which are beneficial in electronic and optoelectronic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tetrahexyl perylene-3,4,9,10-tetracarboxylate typically involves the esterification of perylene-3,4,9,10-tetracarboxylic acid with hexanol. This reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through recrystallization to obtain the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors and automated purification systems to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
Tetrahexyl perylene-3,4,9,10-tetracarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form perylene-3,4,9,10-tetracarboxylic acid.
Reduction: It can be reduced to form perylene derivatives with different functional groups.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions include various perylene derivatives, which can be further utilized in different applications .
Scientific Research Applications
Tetrahexyl perylene-3,4,9,10-tetracarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other perylene derivatives.
Biology: It is employed in the study of biological systems due to its fluorescent properties.
Industry: It is used in the production of dyes, pigments, and electronic materials .
Mechanism of Action
The mechanism by which tetrahexyl perylene-3,4,9,10-tetracarboxylate exerts its effects is primarily through its ability to form stable, highly crystalline structures. These structures facilitate efficient electron transport, making the compound useful in electronic applications. The molecular targets and pathways involved include interactions with various metal ions and organic molecules, leading to the formation of coordination polymers and other complex structures .
Comparison with Similar Compounds
Similar Compounds
Perylene-3,4,9,10-tetracarboxylic diimide: Known for its use in vat dyes and pigments.
Lithium perylene-3,4,9,10-tetracarboxylate: Used as a surfactant in the production of graphene.
Sodium perylene-3,4,9,10-tetracarboxylate: Also used as a surfactant in graphene production.
Uniqueness
Tetrahexyl perylene-3,4,9,10-tetracarboxylate is unique due to its ability to form highly crystalline films and its stability under various conditions. This makes it particularly valuable in electronic and optoelectronic applications, where these properties are crucial .
Properties
CAS No. |
288587-49-5 |
|---|---|
Molecular Formula |
C48H60O8 |
Molecular Weight |
765.0 g/mol |
IUPAC Name |
tetrahexyl perylene-3,4,9,10-tetracarboxylate |
InChI |
InChI=1S/C48H60O8/c1-5-9-13-17-29-53-45(49)37-25-21-33-35-23-27-39(47(51)55-31-19-15-11-7-3)44-40(48(52)56-32-20-16-12-8-4)28-24-36(42(35)44)34-22-26-38(43(37)41(33)34)46(50)54-30-18-14-10-6-2/h21-28H,5-20,29-32H2,1-4H3 |
InChI Key |
ZDTUZNODNXUKFP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC(=O)C1=C2C(=CC=C3C2=C(C=C1)C4=C5C3=CC=C(C5=C(C=C4)C(=O)OCCCCCC)C(=O)OCCCCCC)C(=O)OCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-{[(Anthracen-9-YL)methyl]amino}propyl)-2-methylprop-2-enamide](/img/structure/B14248613.png)
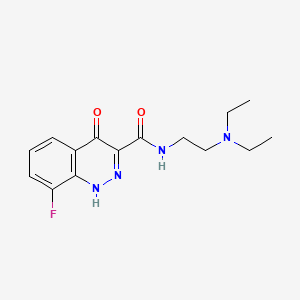

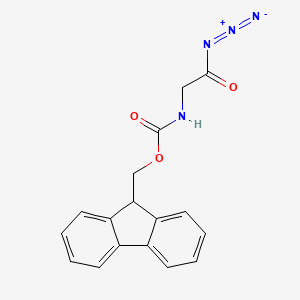
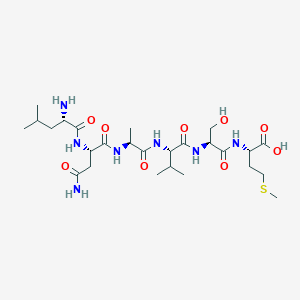
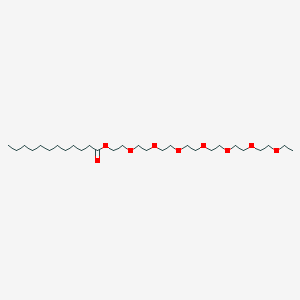
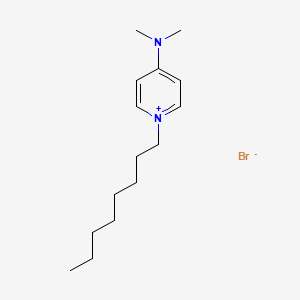
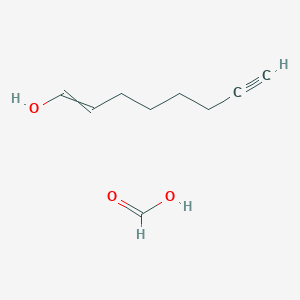

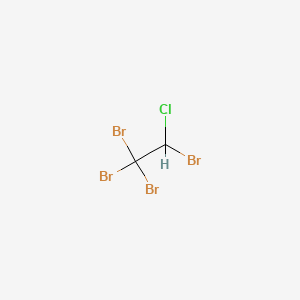
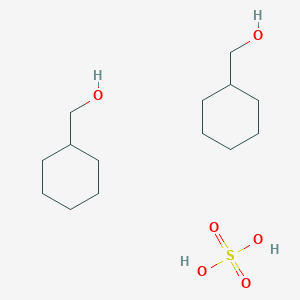
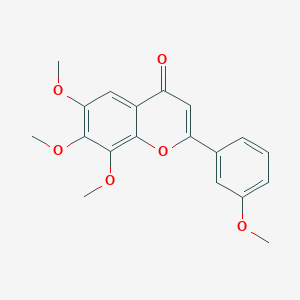
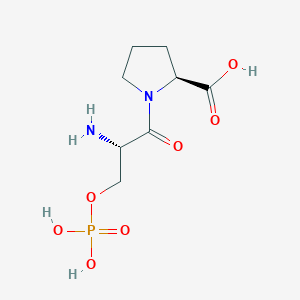
![N~1~,N~4~-Bis{[4-(aminomethyl)phenyl]methyl}benzene-1,4-dicarboxamide](/img/structure/B14248702.png)
